Fmoc-D-HomoSec(pMeBzl)-OH

Catalog No.
S13653823
CAS No.
M.F
C27H27NO4Se
M. Wt
508.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-HomoSec(pMeBzl)-OH

Product Name

Fmoc-D-HomoSec(pMeBzl)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid

Molecular Formula

C27H27NO4Se

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1

InChI Key

CYMKQJKTFFDJGL-RUZDIDTESA-N

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-D-HomoSec(pMeBzl)-OH is a synthetic amino acid derivative prominently utilized in peptide synthesis. The compound incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS) for safeguarding the amino group during the synthesis process. Its unique structure combines a D-configuration, a homo-serine (HomoSec) residue, and a para-methylbenzyl (pMeBzl) side chain, making it particularly valuable in various biochemical applications.

  • Oxidation: The para-methylbenzyl side chain can undergo oxidation, yielding aldehydes or carboxylic acids.
  • Reduction: Carbonyl groups can be reduced to alcohols.
  • Substitution: The Fmoc group can be removed under basic conditions, allowing further functionalization of the amino group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are typically used.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.
  • Substitution: Piperidine in dimethylformamide is commonly employed for Fmoc deprotection.

Major Products

The reactions yield various products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products result in alcohol derivatives.
  • Substitution reactions produce free amino groups for subsequent functionalization.

Fmoc-D-HomoSec(pMeBzl)-OH is significant in biological research due to its role in synthesizing peptides that can modulate biological processes. It is commonly employed in:

  • Protein-protein interaction studies, aiding researchers in understanding complex biological interactions.
  • Development of peptide-based inhibitors and probes, which are crucial for therapeutic applications.
  • Peptide therapeutics and vaccines, highlighting its importance in medicinal chemistry .

The synthesis of Fmoc-D-HomoSec(pMeBzl)-OH generally follows these steps:

  • Protection of the Amino Group: The amino group of D-HomoSec is protected using the Fmoc group through reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
  • Side Chain Modification: The hydroxyl group of HomoSec is modified with a para-methylbenzyl group using para-methylbenzyl bromide and a base.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Automated peptide synthesizers are often used to enhance yield and purity .

Fmoc-D-HomoSec(pMeBzl)-OH has diverse applications across various fields:

  • Chemistry: Acts as a building block in synthesizing complex peptides and proteins, essential for drug discovery.
  • Biology: Facilitates studies on protein interactions and the development of peptide-based therapeutics.
  • Medicine: Integral in designing peptide vaccines and therapeutic agents.
  • Industry: Utilized in producing peptide-based materials, coatings, biosensors, and diagnostic tools .

Research involving Fmoc-D-HomoSec(pMeBzl)-OH often focuses on its interactions within peptides. Studies indicate that its unique structure allows for specific binding interactions with target proteins, enhancing the understanding of peptide functionality in biological systems. This compound serves as a crucial tool for exploring new therapeutic avenues by modifying its structure to improve binding affinity or specificity .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Fmoc-D-HomoSec(pMeBzl)-OH. Here are notable examples:

Compound NameKey FeaturesUniqueness
Fmoc-D-Ser(pMeBzl)-OHContains serine instead of homo-serineDifferent reactivity due to serine's structure
Fmoc-D-Thr(pMeBzl)-OHIncorporates threonineAdditional methyl group affects sterics
Fmoc-D-HomoThr(pMeBzl)-OHSimilar to homo-serine but with an extra methylAlters steric properties
Boc-D-HomoSec(pMeBzl)-OHUses Boc protecting group instead of FmocDifferent protection strategy

Uniqueness: Fmoc-D-HomoSec(pMeBzl)-OH stands out due to its specific combination of the Fmoc protecting group, D-configuration, homo-serine residue, and para-methylbenzyl side chain. This unique structure enhances its utility in specialized peptide synthesis applications compared to other similar compounds .

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for Fmoc-D-HomoSec(pMeBzl)-OH is (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((4-methylbenzyl)selanyl)butanoic acid. This nomenclature systematically describes the compound’s structure through the following components:

  • Core backbone: The term butanoic acid designates a four-carbon chain with a carboxylic acid group at position 1.
  • Amino group modification: The (((9H-Fluoren-9-yl)methoxy)carbonyl) group at position 2 indicates the presence of an Fmoc-protected amine, a standard protecting group in peptide synthesis to prevent undesired side reactions.
  • Selenylated side chain: The 4-((4-methylbenzyl)selanyl) substituent at position 4 introduces a selenium atom bonded to a para-methylbenzyl group, replacing the sulfur atom found in canonical cysteine derivatives. This selanyl moiety enhances redox activity and influences peptide folding dynamics.

The molecular formula C27H27NO4Se (molecular weight: 508.5 g/mol) reflects the incorporation of selenium and the aromatic fluorenyl and benzyl groups. The HELM (Hierarchical Editing Language for Macromolecules) notation provided in PubChem further clarifies the connectivity:

PEPTIDE1{[fmoc].[*N[C@H](CC[Se]Cc1ccc(cc1)C)C(=O)O |$_R1;;;;;;;;;;;;;;;;$|]}  

This notation specifies the D-configuration at the alpha-carbon and the selanyl-para-methylbenzyl extension on the homoserine residue.

Stereochemical Configuration Analysis

Fmoc-D-HomoSec(pMeBzl)-OH exhibits a defined stereochemical profile critical for its biological activity and synthetic utility. Key stereochemical features include:

  • D-Amino acid configuration: The D designation indicates that the alpha-carbon adopts the (R) configuration, as determined by the Cahn-Ingold-Prelog priority rules. This contrasts with naturally occurring L-amino acids and confers protease resistance to peptides incorporating this derivative.
  • Chiral centers:
    • Alpha-carbon (C2): The (R) configuration arises from the priority order of substituents: NH-Fmoc > COOH > CH2-Se-pMeBzl > CH2-CH2.
    • Selenyl-bearing carbon (C4): The selanyl group introduces a tetrahedral geometry, but the absence of additional chiral substituents on this carbon prevents further stereoisomerism.

The stereochemical integrity is preserved during solid-phase synthesis through the use of Fmoc protection, which minimizes racemization during coupling reactions. Comparative analysis with analogous compounds, such as Fmoc-D-homophenylalanine (C25H23NO4), highlights the role of selenium in altering electronic and steric properties relative to sulfur or oxygen-based side chains.

Functional Group Topology

The functional architecture of Fmoc-D-HomoSec(pMeBzl)-OH can be dissected into three primary domains:

DomainStructural ComponentsRole in Peptide Synthesis
N-Terminal Protection9-Fluorenylmethyloxycarbonyl (Fmoc)Prevents unintended polymerization; removed via piperidine
BackboneD-homoserine scaffold with extended CH2-Se-pMeBzl side chainIntroduces selenocysteine analog; modulates peptide conformation
C-TerminusCarboxylic acid (-COOH)Activates for amide bond formation with subsequent residues
  • Fmoc Group: The fluorenylmethyloxycarbonyl moiety absorbs UV light at 301 nm, enabling real-time monitoring of deprotection efficiency during synthesis. Its bulkiness necessitates the use of polar aprotic solvents like dimethylformamide (DMF) for optimal solubility.
  • Selenyl-pMeBzl Side Chain: The selenium atom’s electronegativity (2.55) and atomic radius (120 pm) differ from sulfur (2.58, 104 pm), altering diselenide bond strengths (≈172 kJ/mol vs. S-S ≈240 kJ/mol) and redox potentials in derived peptides. The para-methyl group on the benzyl ring enhances hydrophobicity, as evidenced by the calculated partition coefficient (LogP = 3.82).
  • Carboxylate Reactivity: Activation via reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates coupling to resin-bound amines in SPPS (solid-phase peptide synthesis).

The SMILES string OC(=O)[C@@H](CC[Se]Cc1ccc(cc1)C)NC(=O)OCC2c3ccccc3-c4ccccc24 encodes the compound’s connectivity, emphasizing the (R)-configuration ([C@@H]) and selanyl-benzyl linkage. This topology enables the synthesis of selenium-rich peptides for applications in redox catalysis and metalloprotein mimicry.

Early Discovery and Recognition of Selenocysteine

The foundation for selenocysteine analog synthesis was established when Thressa Stadtman at the National Institutes of Health discovered selenocysteine in 1974 [2]. This breakthrough identified selenocysteine as the 21st genetically encoded amino acid, distinguished by its incorporation of selenium in place of sulfur found in cysteine [2]. The discovery revealed selenocysteine's presence in several critical enzymes including glutathione peroxidases, tetraiodothyronine 5′ deiodinases, thioredoxin reductases, and formate dehydrogenases [2].

The recognition of selenocysteine's unique chemical properties, particularly its lower redox potential compared to cysteine and enhanced nucleophilicity, sparked immediate interest in developing synthetic analogs [3]. Researchers identified that selenocysteine exhibits a significantly lower pKa value of 5.24 compared to cysteine's 8.22, making the selenol group predominantly deprotonated at physiological pH [3]. This fundamental difference enabled selective chemical modifications that were impossible with sulfur-containing analogs.

Development of Synthetic Methodologies

The evolution of selenocysteine analog synthesis followed several distinct phases, each marked by methodological improvements and expanded synthetic capabilities. Early synthetic approaches in the 1980s and 1990s focused on developing reliable methods for incorporating selenium into amino acid frameworks while maintaining stereochemical integrity [4] [5].

Initial synthetic strategies employed selenium displacement reactions using halogenated alanine derivatives as substrates [6]. Researchers utilized beta-chloroalanine, beta-bromoalanine, and beta-iodoalanine derivatives as selenium acceptors, with iodoalanine proving most effective due to enhanced reactivity [6]. These early methodologies established the foundation for subsequent developments in selenocysteine analog synthesis.

The approach of replacing cysteine with selenocysteine in peptides was first systematically explored by Moroder's group, who studied the oxidative folding of the reduced selenocysteine analog of human endothelin-1 [7]. This pioneering work demonstrated the feasibility of selenocysteine incorporation in biologically active peptides and highlighted the enhanced stability of diselenide bonds compared to disulfide bonds under reducing conditions [7].

Protecting Group Development for Selenocysteine

The development of effective protecting groups for selenocysteine represented a critical advancement in analog synthesis. Early protection strategies utilized benzyl-based groups, with the original benzyl protecting group requiring harsh sodium-liquid ammonia deprotection conditions that limited synthetic applications [8]. This limitation drove the development of more labile protecting group alternatives.

Advanced Synthetic Approaches

The evolution toward more sophisticated selenocysteine analogs culminated in the development of homoselenocysteine derivatives. These extended analogs, characterized by an additional methylene unit compared to selenocysteine, offered enhanced synthetic flexibility and potential biological applications [9]. The D-enantiomer configuration of homoselenocysteine derivatives provided additional stereochemical diversity for peptide design applications.

Modern synthetic approaches have incorporated advanced protecting group strategies, with the p-methylbenzyl group (pMeBzl) becoming a standard for selenocysteine protection in contemporary peptide synthesis [9]. This protecting group offers optimal balance between stability during synthesis and selective removal under appropriate deprotection conditions.

Methodological Innovations in Selenocysteine Synthesis

Recent developments in selenocysteine analog synthesis have focused on improving reaction efficiency and expanding synthetic scope. The introduction of selenozolidine as a protecting group by Metanis and coworkers provided enhanced stability and milder deprotection conditions using methoxyamine [1]. This innovation enabled sequential ligation strategies for complex selenoprotein synthesis.

The development of diselenide-selenoester ligation methodologies by the Payne group revolutionized selenocysteine-mediated peptide assembly [1]. These approaches eliminated the need for reducing agents by utilizing diselenide bonds directly in ligation reactions, significantly improving reaction kinetics and overall yields [1]. The methodology enabled one-pot synthesis of complex proteins through multi-step ligations without intermediate purification steps.

Contemporary Synthetic Applications

Modern selenocysteine analog synthesis has evolved to support diverse applications in protein engineering and therapeutic development. The synthesis of derivatives such as beta-selenoaspartate and gamma-selenoglutamate has enabled rapid diselenide-selenoester ligations while preserving native selenocysteine residues in target proteins [1]. These developments have facilitated the preparation of complex selenoproteins including membrane enzymes and multi-domain proteins.

The integration of expressed protein ligation with selenocysteine chemistry has expanded the scope of accessible selenoproteins [1]. This approach combines recombinant expression of protein fragments with chemical synthesis, enabling production of large selenoproteins that would be challenging to synthesize entirely by chemical methods [1].

Synthetic Challenges and Solutions

The synthesis of selenocysteine analogs has required addressing several unique challenges related to selenium chemistry. The high reactivity of selenol groups toward oxidation necessitated development of specialized handling procedures and protecting group strategies [8]. Researchers developed methods to prevent selenium deselenization, a side reaction that can occur under certain synthetic conditions [1].

The development of orthogonal protecting group schemes enabled simultaneous protection of multiple functional groups during selenocysteine analog synthesis [8]. These approaches allowed for selective deprotection sequences that preserve sensitive selenium-containing functionalities while enabling stepwise peptide assembly.

Fmoc Protection Strategy Advancements

The development and refinement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy represents one of the most significant advances in modern peptide synthesis methodology. The evolution of Fmoc chemistry has directly enabled the synthesis of complex selenocysteine analogs such as Fmoc-D-HomoSec(pMeBzl)-OH through provision of mild, orthogonal protection schemes compatible with selenium chemistry.

Historical Origins of Fmoc Chemistry

The Fmoc protecting group was first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970 [10] [11]. Their initial publication established Fmoc as a base-labile amino protecting group that could be removed under mild basic conditions, contrasting with existing acid-labile protecting groups [10]. Carpino and Han developed Fmoc-chloride as the primary reagent for installing Fmoc protection, prepared by treating fluorenylmethanol with phosgene [11].

The original development of Fmoc chemistry addressed a critical gap in protecting group methodology. Carpino and Han noted that while various amino-protecting groups could be cleaved by acids of varying strengths, there was no complementary set of groups cleavable by basic reagents of graded activity [11]. Their introduction of Fmoc filled this methodological void and established the foundation for orthogonal protection strategies.

Initial applications of Fmoc chemistry focused on solution-phase peptide synthesis, where the protecting group demonstrated several limitations [12]. The primary challenge involved the reactivity of the deprotection byproduct dibenzofulvene, which could reattach to liberated amines or prove difficult to separate from desired products [12]. These limitations initially restricted the widespread adoption of Fmoc chemistry in solution-phase applications.

Transition to Solid-Phase Applications

The transformation of Fmoc chemistry from a laboratory curiosity to the dominant peptide synthesis methodology occurred with its adaptation to solid-phase peptide synthesis. Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge developed Fmoc solid-phase peptide synthesis in the late 1970s [13] [14]. Their innovations addressed the fundamental limitations that had restricted Fmoc applications in solution-phase chemistry.

The key insight that enabled successful Fmoc solid-phase peptide synthesis was recognition that the problematic dibenzofulvene byproduct could be simply washed away from the solid support [12]. This eliminated the separation challenges that had limited solution-phase applications and enabled the full exploitation of Fmoc's beneficial properties [12]. The solid-phase format provided an ideal environment for Fmoc chemistry to flourish.

Atherton and Sheppard's development of Fmoc solid-phase peptide synthesis incorporated several critical innovations beyond basic protecting group chemistry [14]. They developed novel solid supports based on polydimethylacrylamide that provided superior solvation and higher yields compared to previous peptide synthesis methods [14]. These advances in solid support technology proved instrumental in enabling reliable automated peptide synthesis.

Orthogonal Protection Schemes

The development of orthogonal protection schemes represented a fundamental advancement in Fmoc chemistry. Unlike the tert-butyloxycarbonyl (Boc) methodology, which relied on relative acidolysis for selective deprotection, Fmoc chemistry enabled truly orthogonal protection [12] [10]. This approach utilized base-labile Fmoc groups for temporary alpha-amino protection and acid-labile tert-butyl-based groups for permanent side-chain protection.

The orthogonal nature of Fmoc protection schemes provided several critical advantages for complex peptide synthesis. The mild basic conditions required for Fmoc removal (typically 20% piperidine in dimethylformamide) were compatible with acid-labile side-chain protecting groups and did not cause premature cleavage of peptide-resin linkages [12]. This selectivity enabled reliable stepwise peptide assembly without unwanted side reactions.

The development of orthogonal Fmoc chemistry proved particularly advantageous for synthesis of peptides containing sensitive functionalities such as selenocysteine residues. The mild deprotection conditions minimized oxidation and other side reactions that could compromise selenium-containing amino acids [12]. This compatibility made Fmoc chemistry the preferred approach for selenocysteine analog synthesis.

Technical Innovations and Improvements

The continued development of Fmoc chemistry has incorporated numerous technical innovations that enhanced synthesis efficiency and scope. The introduction of pseudoprolines and backbone protection strategies enabled synthesis of longer and more challenging peptide sequences [12]. These innovations addressed aggregation problems that could occur during synthesis of hydrophobic or repetitive sequences.

Advanced coupling reagents specifically optimized for Fmoc chemistry improved reaction efficiency and reduced side reactions. The development of aminium and uronium coupling reagents provided enhanced reactivity while maintaining compatibility with Fmoc deprotection conditions [10]. These improvements enabled reliable synthesis of complex peptides that would have been challenging using earlier methodologies.

The refinement of Fmoc deprotection conditions led to improved synthesis protocols. While piperidine remains the standard base for Fmoc removal, alternative bases such as diazabicycloundecene (DBU) have been developed for challenging sequences [15]. These alternatives provide faster deprotection kinetics when standard conditions prove insufficient.

Integration with Advanced Synthetic Methods

Modern Fmoc chemistry has been successfully integrated with advanced synthetic methodologies including native chemical ligation and expressed protein ligation. The compatibility of Fmoc-protected building blocks with these approaches enabled synthesis of complex proteins and selenoproteins [1]. The mild conditions of Fmoc chemistry proved particularly valuable for preparing selenium-containing peptide fragments for ligation reactions.

The development of Fmoc-compatible linkers and resins expanded the scope of accessible peptide modifications. Specialized linkers enabled synthesis of peptide thioesters, selenoesters, and other reactive intermediates required for advanced ligation strategies [1]. These developments supported the synthesis of complex selenocysteine-containing peptides and proteins.

Data Summary: Fmoc Chemistry Evolution

Time PeriodKey DevelopmentImpact on Selenocysteine Synthesis
1970Fmoc group introduction by Carpino and Han [11]Established base-labile protection concept
Late 1970sFmoc solid-phase adaptation by Atherton and Sheppard [14]Enabled reliable automated synthesis
1980sOrthogonal protection scheme development [12]Provided compatibility with selenium chemistry
1990sCommercial automation and widespread adoption [10]Made specialized building blocks economically viable
2000sIntegration with ligation methodologies [1]Enabled complex selenoprotein synthesis
2010sAdvanced protecting group strategies [1]Facilitated sophisticated selenocysteine analogs

Solid-Phase Peptide Synthesis Integration

The integration of Fmoc-D-HomoSec(pMeBzl)-OH into solid-phase peptide synthesis represents a significant advancement in selenoamino acid chemistry, addressing the unique challenges associated with selenium-containing building blocks [2]. This specialized amino acid derivative combines the structural benefits of D-configuration amino acids with the unique chemical properties of selenocysteine, making it particularly valuable for peptide synthesis applications [3].

The compound's molecular structure, C27H27NO4Se with a molecular weight of 508.47 g/mol, incorporates several key protective elements essential for successful solid-phase peptide synthesis [2] [3]. The fluorenylmethoxycarbonyl protecting group provides the necessary α-amino protection compatible with base-labile deprotection protocols, while the para-methylbenzyl side chain protection ensures stability throughout the synthetic sequence [4].

Contemporary solid-phase peptide synthesis protocols have evolved to accommodate the specific requirements of selenoamino acid derivatives through systematic optimization of coupling conditions, solvent systems, and temperature control [5] [6]. The implementation of Fmoc-D-HomoSec(pMeBzl)-OH requires careful consideration of reaction parameters to achieve optimal coupling efficiency while minimizing racemization and side reactions [7] [8].

Coupling Reaction Optimization

The coupling reaction optimization for Fmoc-D-HomoSec(pMeBzl)-OH represents a critical aspect of successful peptide synthesis, requiring specialized protocols to address the unique reactivity profile of selenium-containing amino acids [9] [7]. Research has demonstrated that selenocysteine derivatives present distinct challenges compared to their sulfur analogs, necessitating modified coupling strategies to achieve high efficiency while maintaining stereochemical integrity [10] [11].

Advanced Coupling Reagent Selection

The selection of appropriate coupling reagents for Fmoc-D-HomoSec(pMeBzl)-OH has been extensively investigated, with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) combined with 7-aza-1-hydroxybenzotriazole (HOAt) emerging as the most effective system [9] [12]. This combination provides superior coupling efficiency of 95% while maintaining exceptionally low racemization levels of 0.5%, making it the preferred choice for selenoamino acid incorporation [12] [9].

The mechanism underlying HATU/HOAt effectiveness involves the formation of highly reactive 7-azabenzotriazol-1-yl esters that exhibit enhanced electrophilicity compared to conventional 1-hydroxybenzotriazole derivatives [9]. The presence of the pyridine nitrogen in the HOAt structure provides anchimeric assistance during the coupling reaction, facilitating efficient amide bond formation while suppressing competing side reactions [9] [13].

Alternative coupling systems have shown varying degrees of success with Fmoc-D-HomoSec(pMeBzl)-OH. O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with 1-hydroxybenzotriazole (HOBt) achieves coupling efficiencies of 90% but with elevated racemization levels of 1.2% [9] [14]. Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) demonstrates lower efficiency at 85% with unacceptable racemization levels of 2.1%, making it unsuitable for demanding applications [9] [15].

Reaction Condition Optimization

Temperature control emerges as a critical parameter in coupling reaction optimization, with optimal conditions maintained at 25°C ± 2°C [16] [6]. Elevated temperatures, while potentially accelerating reaction kinetics, significantly increase the risk of racemization and selenium-specific side reactions [7] [17]. Research by Besse and Moroder demonstrated that elevated temperatures promote β-elimination of the para-methylbenzyl selenol group, leading to formation of dehydroalanine derivatives [10] [7].

Solvent system optimization has revealed that N,N-dimethylformamide/dichloromethane (1:1) provides the optimal balance of reagent solubility and reaction efficiency [8] [18]. This mixed solvent system reduces the polarity compared to neat DMF, thereby suppressing racemization while maintaining adequate solvation of the coupling reagents [8]. The reduced polarity environment is particularly beneficial for selenoamino acid derivatives, as it minimizes the tendency for selenium-mediated side reactions [7] [10].

Preactivation Strategy Considerations

The implementation of preactivation protocols for Fmoc-D-HomoSec(pMeBzl)-OH requires careful evaluation of timing and reaction conditions [12] [15]. Standard preactivation procedures involving 5-minute activation periods with tertiary amine bases have shown to increase racemization levels significantly [8] [7]. Research has demonstrated that avoiding preactivation altogether or implementing shortened activation times of 1-2 minutes substantially reduces racemization from 5-33% to less than 1% [8].

The choice of base during coupling reactions critically influences both coupling efficiency and stereochemical integrity. 2,4,6-trimethylpyridine (collidine) has emerged as the optimal base choice for selenoamino acid coupling, providing superior results compared to N,N-diisopropylethylamine or N-methylmorpholine [8] [19]. Collidine's reduced basicity and steric hindrance minimize the abstraction of α-hydrogen atoms that leads to racemization [8] [7].

Coupling ReagentCoupling Efficiency (%)Racemization Level (%)Reaction Time (min)Optimal Temperature (°C)Comments
HATU/HOAt950.53025Most efficient for selenocysteine derivatives
HBTU/HOBt901.24525Standard coupling reagent
PyBOP/HOBt852.16025Higher racemization observed
HCTU920.83525Good balance of efficiency and low racemization
DIC/HOBt881.59025Longer reaction times required
COMU/Oxyma900.74025Newer reagent with good performance

Multiple Coupling Strategy Implementation

For challenging sequences or when maximum coupling efficiency is required, double coupling protocols have been developed specifically for Fmoc-D-HomoSec(pMeBzl)-OH [12] [16]. These protocols involve two sequential coupling cycles with fresh reagent additions, typically achieving coupling efficiencies exceeding 98% [12]. The first coupling cycle utilizes standard conditions with HATU/HOAt for 30 minutes, followed by resin washing and a second coupling cycle with identical reagent concentrations [12] [16].

The implementation of double coupling strategies requires careful monitoring using ninhydrin or chloranil tests to assess coupling completion [20] [14]. For selenoamino acid derivatives, the chloranil test often provides more reliable results due to potential interference from selenium-containing compounds in the ninhydrin assay [7].

Orthogonal Deprotection Protocols

The development of orthogonal deprotection protocols for Fmoc-D-HomoSec(pMeBzl)-OH-containing peptides represents a sophisticated approach to selective protecting group removal while maintaining the integrity of selenium-containing residues [21] [22]. The concept of orthogonality in protecting group chemistry requires that different protecting groups can be removed under completely distinct reaction conditions without affecting other protective elements [22] [23].

Base-Mediated Fmoc Deprotection Optimization

The standard fluorenylmethoxycarbonyl deprotection protocol utilizing 20% piperidine in N,N-dimethylformamide has been extensively optimized for selenoamino acid applications [24] [25]. The mechanism proceeds through abstraction of the acidic proton at the 9-position of the fluorene ring system by the secondary amine, followed by β-elimination to yield the highly reactive dibenzofulvene intermediate [25] [26]. This intermediate is immediately trapped by excess piperidine to form stable adducts, driving the reaction to completion [25].

For Fmoc-D-HomoSec(pMeBzl)-OH, the standard deprotection protocol achieves 99% efficiency within 10 minutes at room temperature [25]. However, extended exposure to piperidine can promote undesired side reactions, particularly β-elimination of the para-methylbenzyl selenol group [7] [10]. Research has shown that limiting piperidine exposure time to the minimum required for quantitative Fmoc removal significantly reduces these side reactions [7] [10].

Alternative Deprotection Reagent Systems

Several alternative deprotection systems have been developed to provide enhanced orthogonality and reduced side reaction profiles [24] [25]. 4-methylpiperidine at 5% concentration in DMF offers comparable deprotection efficiency (98%) with reduced reactivity toward selenium-containing side chains [25]. The lower concentration and reduced nucleophilicity of 4-methylpiperidine minimize potential interactions with the para-methylbenzyl protecting group [25].

Piperazine combined with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides an alternative deprotection system with enhanced safety profile and reduced environmental impact [24] [25]. This combination achieves 97% deprotection efficiency within 12 minutes while demonstrating excellent orthogonality with acid-labile protection schemes [25]. The bifunctional nature of piperazine allows for more controlled reaction kinetics compared to simple secondary amines [24].

Green Chemistry Deprotection Approaches

Environmental considerations have driven the development of sustainable deprotection protocols using sodium hydroxide in 2-methyltetrahydrofuran/methanol mixtures [24] [27]. This system provides excellent orthogonality with 95% deprotection efficiency and minimal side reactions (5%) [24]. The aqueous base system is particularly attractive for large-scale applications due to reduced toxicity and simplified waste disposal procedures [27].

The implementation of water-based deprotection systems using 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting groups represents a revolutionary approach to sustainable peptide synthesis [27]. While not directly applicable to Fmoc-D-HomoSec(pMeBzl)-OH, these methodologies provide valuable insights into developing environmentally benign deprotection protocols [27].

Deprotection ReagentDeprotection Time (min)Efficiency (%)Side Reactions (%)OrthogonalitySpecial Conditions
20% Piperidine/DMF10991StandardStandard protocol
4-Methylpiperidine (5%)15982GoodLower concentration required
Piperazine/DBU12973GoodSafer alternative to piperidine
NaOH/2-MeTHF/MeOH8955ExcellentGreen chemistry approach
Hydrogenolysis30928ExcellentMild acidic conditions compatible

Novel Orthogonal Deprotection Strategies

Recent advances in orthogonal deprotection have introduced hydrogenolysis under mildly acidic conditions as an alternative method for Fmoc removal [21]. This approach demonstrates exceptional orthogonality with traditional protecting group schemes while maintaining compatibility with selenium-containing residues [21]. The mild acidic conditions (pH 4-5) prevent selenium oxidation while effectively cleaving the fluorenylmethoxycarbonyl group through reductive mechanisms [21].

The hydrogenolysis protocol utilizes palladium on carbon as a catalyst in the presence of hydrogen gas under controlled pressure conditions [21]. While requiring specialized equipment and safety considerations, this method provides unparalleled selectivity for Fmoc removal in the presence of sensitive functional groups [21]. The reaction proceeds with 92% efficiency over 30 minutes, with side reactions limited to 8% [21].

Temperature-Controlled Deprotection Protocols

Thermal deprotection of fluorenylmethoxycarbonyl groups under base-free conditions represents an emerging approach for orthogonal protecting group removal [17]. This method utilizes controlled heating at 120-140°C to promote thermal elimination of the Fmoc group without requiring nucleophilic assistance [17]. The thermal protocol demonstrates excellent selectivity toward tert-butoxycarbonyl and tert-butyl ether protecting groups, maintaining their integrity during Fmoc removal [17].

The thermal deprotection mechanism involves direct β-elimination of the fluorene system without intermediate formation, resulting in clean reaction profiles with minimal side product formation [17]. For Fmoc-D-HomoSec(pMeBzl)-OH, thermal conditions must be carefully controlled to prevent decomposition of the selenium-containing side chain [17]. Optimal conditions involve heating at 130°C for 15-20 minutes under inert atmosphere [17].

Sequential Deprotection Strategy Integration

The integration of multiple orthogonal deprotection strategies enables the synthesis of complex peptides containing Fmoc-D-HomoSec(pMeBzl)-OH with multiple levels of protection [22] [28]. Four-dimensional protecting group schemes incorporate standard Fmoc/tBu orthogonality with additional layers of selectivity through allyloxycarbonyl (Alloc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protection [22] [28].

The Alloc protecting group provides orthogonality through palladium-catalyzed removal under neutral conditions, compatible with both Fmoc and tBu protection [22]. Tetrakis(triphenylphosphine)palladium(0) in the presence of phenylsilane as a nucleophile effectively removes Alloc groups within 30 minutes without affecting other protecting elements [22].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

509.11053 g/mol

Monoisotopic Mass

509.11053 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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